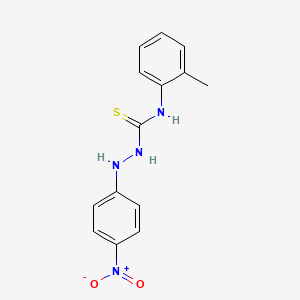
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide (NPOT) is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. NPOT is a yellow crystalline powder with a molecular formula of C14H13N3O2S and a molecular weight of 295.34 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide is not well understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound also exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide in laboratory experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the major limitations of using this compound in laboratory experiments is its potential toxicity. Therefore, appropriate safety measures should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide. One area of research could be to further elucidate the mechanism of action of this compound in order to better understand its biological effects. Another area of research could be to investigate the potential use of this compound as a therapeutic agent in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, research could be conducted to explore the potential use of this compound in agriculture as a natural pesticide.
Synthesemethoden
The synthesis of 2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide involves the reaction of 4-nitrobenzaldehyde with o-toluidine in the presence of hydrazine hydrate and carbon disulfide. The reaction yields this compound as a yellow crystalline powder with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-N-(o-tolyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In industry, this compound has been used as a dye intermediate and in the production of rubber chemicals.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(4-nitroanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-4-2-3-5-13(10)15-14(21)17-16-11-6-8-12(9-7-11)18(19)20/h2-9,16H,1H3,(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUWOJXNLLXZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)

![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)
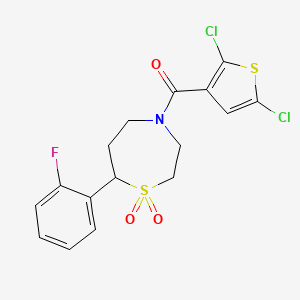
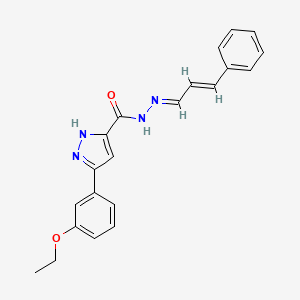
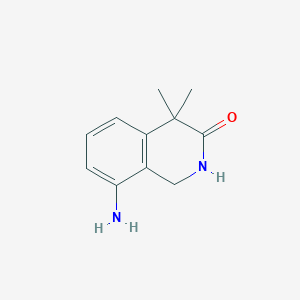
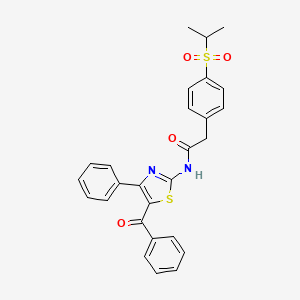

![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)
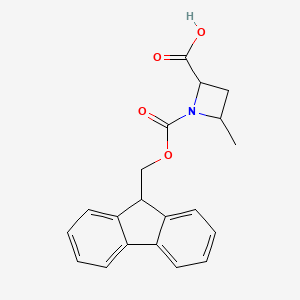
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide](/img/structure/B2903045.png)